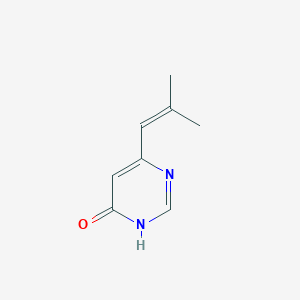

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2-methylprop-1-enyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(2)3-7-4-8(11)10-5-9-7/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPGCUNAHQSBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=O)NC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidin-4-ol Core

Compound A : 6-Methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one

- CAS : 62459-06-7

- Substituents :

- Position 2: Prop-2-enylsulfanyl (allylthio) group.

- Position 6: Methyl group.

- Molecular Formula : C₈H₁₀N₂OS

- Absence of the 2-methylpropene substituent seen in the target compound.

- Implications : Higher metabolic stability due to sulfur but reduced hydrogen-bonding capacity compared to hydroxyl-containing analogs.

Compound B : 2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol

- CAS : 28175-97-5

- Substituents :

- Position 2: 2-Hydroxypropan-2-yl (geminal diol) group.

- Position 6: Methyl group.

- Molecular Formula : C₈H₁₂N₂O₂

- Structural rigidity differs due to the branched hydroxypropan group versus the planar allyl group in the target compound.

- Implications : Enhanced solubility in aqueous media but reduced membrane permeability compared to the target compound.

Compound C : 2-(Methylthio)-6-propylpyrimidin-4-ol

- CAS : 5751-17-7

- Substituents :

- Position 2: Methylthio group.

- Position 6: Propyl chain.

- Molecular Formula : C₈H₁₂N₂OS

- Key Differences :

- The propyl chain at position 6 increases hydrophobicity and steric bulk compared to the target compound’s methylpropene group.

- Methylthio group at position 2 offers moderate lipophilicity without the reactivity of a hydroxyl group.

- Implications : Greater bioavailability in lipid-rich environments but reduced interaction with polar biological targets.

Structural Analogs with Modified Functional Groups

Compound D : 6-(2-Methylprop-1-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- CAS : 2098118-19-3

- Substituents :

- Position 2: Thioxo (C=S) group.

- Position 6: 2-Methylprop-1-en-1-yl group.

- The thione group may enhance metal-chelating capacity.

- Implications: Potential use in coordination chemistry but reduced hydrogen-bonding compared to the hydroxylated target compound.

Compound E : 6-(2-Methylprop-1-en-1-yl)pyrimidine-2,4(1H,3H)-dione

- CAS : 2098013-15-9

- Substituents :

- Positions 2 and 4: Dione (two ketone) groups.

- Position 6: 2-Methylprop-1-en-1-yl group.

- Key Differences: The dione structure eliminates hydrogen-bonding donors at positions 2 and 4, increasing electron-withdrawing character.

- Implications : Likely lower solubility in polar solvents but enhanced stability under acidic conditions.

Preparation Methods

General Synthetic Approaches for 4-Hydroxypyrimidines

4-Hydroxypyrimidines, also known as 4-pyrimidones or 4-pyrimidinols, are commonly synthesized through condensation reactions involving β-ketoesters and nitrogen-containing nucleophiles such as amidines or thiourea derivatives. These methods provide the pyrimidine core with a hydroxyl group at the 4-position, which is critical for biological activity.

β-Ketoester and Amidine Condensation:

This classic method involves the reaction of a β-ketoester with an amidine to form the 4-hydroxypyrimidine ring system. The reaction proceeds via cyclization and tautomerization steps. This approach is well-documented in the literature and is considered a reliable route for synthesizing various substituted 4-hydroxypyrimidines.β-Ketoester and Thiourea Reaction Followed by Desulfurization:

Another route involves reacting a β-ketoester with thiourea to yield a thiopyrimidine intermediate, which is then desulfurized using Raney nickel to afford the 4-hydroxypyrimidine. This method allows for the introduction of sulfur-containing substituents initially, which are later converted to the hydroxyl functionality.

Specific Preparation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

While direct literature on the exact preparation of this compound is scarce, insights can be drawn from related synthetic strategies involving substituted pyrimidines and pyrimidinols:

Substitution on Pyrimidine Ring:

The 6-position substitution with a 2-methylprop-1-en-1-yl group (an isopropenyl group) can be introduced via nucleophilic substitution or cross-coupling reactions on appropriately halogenated pyrimidine precursors. For example, 4-hydroxypyrimidine derivatives bearing halogen substituents at the 6-position can undergo substitution with alkenyl organometallic reagents or via palladium-catalyzed coupling reactions to install the isopropenyl group.Use of 4,6-Dichloropyrimidine as a Key Intermediate:

A synthetic route involves the reaction of 4,6-dichloropyrimidine with nucleophiles under controlled conditions. Sodium hydride is often used to deprotonate the 4-hydroxyl group, facilitating substitution at the 6-position. The isopropenyl substituent can be introduced by reacting with an appropriate organometallic reagent or by substitution with an alkenyl amine derivative.

Reaction Conditions and Purification

Reaction Medium and Temperature:

Typical reactions are carried out in polar aprotic solvents such as tetrahydrofuran or N-methylpyrrolidone at temperatures ranging from 0 °C (ice bath) to room temperature or slightly elevated temperatures (up to 100 °C) depending on the reagents used.Workup and Isolation:

After completion of the reaction, the mixture is quenched with water or ice-cooled water, followed by extraction with ethyl acetate. The organic layer is washed with brine and dried over anhydrous magnesium sulfate. Insoluble materials are removed by filtration, and the product is concentrated under reduced pressure.Purification:

Silica gel column chromatography using hexane-ethyl acetate mixtures is commonly employed to purify the final product, yielding pale yellow solids with good purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | β-Ketoester + Amidine | Cyclization to form 4-hydroxypyrimidine core | Moderate to good yields |

| 2 | 4,6-Dichloropyrimidine + Sodium Hydride | Deprotonation and substitution at 6-position | Controlled substitution |

| 3 | Reaction with isopropenyl nucleophile | Introduction of 2-methylprop-1-en-1-yl group | High regioselectivity |

| 4 | Extraction and purification | Workup with ethyl acetate, drying, chromatography | Purified 6-substituted pyrimidinol |

Research Findings and Optimization

- The use of sodium hydride as a base is critical to activate the hydroxyl group for substitution reactions.

- Temperature control during substitution is essential to prevent side reactions and degradation of sensitive intermediates.

- The choice of solvent impacts the solubility of reactants and intermediates, influencing reaction rates and yields. Polar aprotic solvents like tetrahydrofuran and N-methylpyrrolidone are preferred.

- Purification by silica gel chromatography ensures removal of unreacted starting materials and by-products, yielding high-purity target compounds.

Additional Notes

- The synthetic strategy must consider the stability of the 2-methylprop-1-en-1-yl substituent under reaction conditions, as alkenyl groups can be prone to polymerization or isomerization.

- Literature emphasizes that direct cyclization methods to form substituted pyrimidinols are often supplemented by post-cyclization functionalization to introduce complex substituents like isopropenyl groups.

This detailed overview synthesizes the available research and patent literature on the preparation of this compound, focusing on established synthetic methodologies for 4-hydroxypyrimidines and strategies for selective substitution at the 6-position. The described methods highlight the importance of choosing appropriate precursors, reaction conditions, and purification techniques to achieve the desired compound with high purity and yield.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclization reactions using substituted ketones with urea or thiourea under basic conditions (e.g., NaOH in ethanol). For example, refluxing precursors in anhydrous ethanol under inert gas (e.g., argon) for 24 hours ensures controlled reaction progress . Post-reaction, extraction with solvents like ethyl acetate and purification via column chromatography (e.g., n-pentane:ethyl acetate gradients) are critical for isolating the compound with high purity . Optimizing temperature, solvent polarity, and stoichiometry of reagents (e.g., excess amines for nucleophilic substitution) can improve yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the pyrimidine ring and confirm the presence of the 2-methylprop-1-en-1-yl group .

- High-Performance Liquid Chromatography (HPLC) : Validates purity and detects trace impurities .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV visualization or KMnO₄ staining (Rf values aid in identifying polarity trends) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for pyrimidin-4-ol derivatives across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or biological models (e.g., cell lines vs. in vivo systems). To resolve contradictions:

- Standardize Assays : Use consistent enzyme concentrations and buffer systems .

- Validate Target Specificity : Employ knockout models or competitive binding assays to confirm interactions with intended targets (e.g., enzymes or receptors) .

- Control for Metabolites : Monitor degradation products (e.g., via LC-MS) that may interfere with activity .

Q. What strategies optimize the regioselectivity of substitutions on the pyrimidine ring during derivatization of this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., halogens) at specific positions to guide nucleophilic attacks .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired substitutions .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, enhancing selectivity for C-2 or C-4 positions .

Q. How does the presence of the 2-methylprop-1-en-1-yl group influence the compound's interaction with biological targets compared to other alkyl substituents?

- Methodological Answer : The 2-methylprop-1-en-1-yl group introduces steric hindrance and electronic effects:

- Steric Effects : Bulkier substituents may reduce binding affinity to flat active sites (e.g., kinases) but improve selectivity for hydrophobic pockets .

- Electronic Effects : The double bond in the substituent can engage in π-π stacking with aromatic residues in target proteins, enhancing binding stability .

Comparative studies with analogs (e.g., methyl or ethyl derivatives) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify these effects .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the metabolic stability of pyrimidin-4-ol derivatives in pharmacokinetic studies?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Compare liver microsome assays (e.g., human vs. rodent) with in vivo plasma clearance data to identify species-specific metabolism .

- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways and identify unstable intermediates .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic hotspots (e.g., hydroxylation sites) .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Cell-Based Assays : Use LPS-stimulated macrophages (e.g., RAW 264.7) to measure suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA .

- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) using fluorometric or colorimetric assays .

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to assess potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.